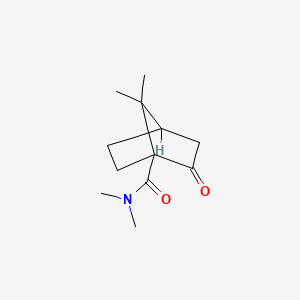

2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide

Description

2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide is a bicyclic α-keto amide featuring a norbornane backbone substituted with two methyl groups at the 7-position, an oxo group at the 2-position, and dimethylamide functionality at the carboxamide group. Its rigid norbornane scaffold confers unique steric and electronic properties, making it a subject of interest in asymmetric catalysis and medicinal chemistry. The compound is cataloged in chemical toxicity databases, though detailed toxicological data remain sparse .

Properties

CAS No. |

58256-35-2 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

N,N,7,7-tetramethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide |

InChI |

InChI=1S/C12H19NO2/c1-11(2)8-5-6-12(11,9(14)7-8)10(15)13(3)4/h8H,5-7H2,1-4H3 |

InChI Key |

BVUZNVUMCIWKRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C(=O)N(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide typically involves the reaction of 2-oxo-1-norbornanecarboxylic acid with N,N,7,7-tetramethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted norbornane derivatives.

Scientific Research Applications

2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar α-Keto Amides

Structural and Reactivity Differences

Key Compounds for Comparison :

2-Oxo-N,2-Diphenyl-Acetamide (ONDPA) : A simpler α-keto amide with phenyl substituents at the 2-position and acetamide group.

α-Keto Amides with Aryl/Alkyl Substituents : Examples include derivatives reduced via enantioselective methods (e.g., CuF/(S)-DTBM-SEGPHOS systems).

Structural Analysis :

- Norbornane Rigidity: The bicyclic framework of 2-oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide imposes significant steric constraints absent in ONDPA or linear α-keto amides. This rigidity may hinder substrate-catalyst interactions in asymmetric reductions but could enhance stereoselectivity if the catalyst accommodates the steric bulk .

- Electron-Withdrawing Groups: The oxo group at the 2-position enhances electrophilicity, similar to ONDPA, but the norbornane system may modulate electronic effects differently due to ring strain.

Catalytic Reduction Performance

Reaction Data :

| Compound | Catalytic System | Yield (%) | ee (%) | Notes |

|---|---|---|---|---|

| 2-Oxo-N,2-diphenyl-acetamide (ONDPA) | RuCl/(R,R)-Teth-TsDPEN | 98 | 44 (S) | Moderate enantioselectivity |

| Generic α-keto amide | CuF/(S)-DTBM-SEGPHOS + (EtO)3SiH | 97 | 99 (R) | High yield and enantioselectivity |

| This compound | Hypothetical catalyst (e.g., tailored metal-ligand systems) | N/A | N/A | Predicted lower yield due to steric hindrance; potential for high ee with optimized catalysts |

- Key Findings: ONDPA achieves high yield (98%) but modest enantioselectivity (44% ee) with RuCl-based catalysts, likely due to less steric control . Linear α-keto amides with CuF/(S)-DTBM-SEGPHOS achieve near-perfect enantioselectivity (99% ee), highlighting the role of ligand-substrate compatibility . For the norbornane derivative, steric effects from the tetramethyl groups and rigid backbone may necessitate customized catalysts (e.g., bulkier ligands or alternative metals) to improve reactivity and selectivity.

Biological Activity

2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide (CAS No. 58256-35-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

The compound's molecular formula is , and it has a molecular weight of approximately 183.26 g/mol. The structure is characterized by a norbornane framework with a ketone and amide functional group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS No. | 58256-35-2 |

| Molecular Formula | C11H17N1O1 |

| Molecular Weight | 183.26 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potentially therapeutic effects.

- Receptor Modulation : It may interact with certain receptors in the body, influencing signaling pathways that regulate physiological responses.

Research Findings

Recent studies have investigated the biological effects of this compound in various contexts:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. In vitro assays demonstrated significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Preliminary studies have shown that the compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

- Neuroprotective Effects : Some experimental data suggest that the compound may have neuroprotective effects in models of oxidative stress-induced neuronal damage. It appears to reduce reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study 1 : In a study assessing the antimicrobial efficacy of various compounds, this compound was found to be effective at concentrations as low as 50 µg/mL against Gram-positive bacteria .

- Case Study 2 : A comparative analysis involving different anticancer agents showed that this compound exhibited a significant reduction in cell viability in MCF-7 cells at concentrations ranging from 10 to 100 µM over a 48-hour exposure period.

Comparative Analysis

When comparing this compound with similar compounds, several distinctions arise:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Dithiooxamide | Moderate | Limited | No |

| N,N'-Bis(3-carboxypropyl)ethanebisthioamide | Yes | No | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.